N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide
Description
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic hybrid molecule combining a coumarin (2H-chromene) core with benzo[d]thiazole and pyridine substituents. The coumarin scaffold is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties, while the benzo[d]thiazole and pyridine moieties may enhance binding affinity to biological targets due to their electron-rich aromatic systems . Structural determination of such compounds typically involves X-ray crystallography (using software like SHELX ) and spectroscopic methods (e.g., NMR, HRMS) .
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-N-(pyridin-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S/c1-15-10-11-16(2)22-21(15)27-25(32-22)28(14-18-8-5-6-12-26-18)23(29)19-13-17-7-3-4-9-20(17)31-24(19)30/h3-13H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQZSNXPWONJJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC5=CC=CC=C5OC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core chromene structure. One common approach is the condensation of 4,7-dimethylbenzo[d]thiazol-2-ylamine with pyridin-2-ylmethylamine, followed by the introduction of the carboxamide group. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and advanced purification techniques. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are used to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antioxidant, or anticancer agent.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
The target compound shares structural motifs with other heterocyclic derivatives, such as diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) . Key comparisons include:
Electronic and Physicochemical Properties
- Electron-Donating vs.
- Solubility : The carboxamide group in the target compound may improve aqueous solubility relative to the diester in 2d, though methyl and aromatic substituents could counteract this effect.
Biological Activity
Overview
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide is a complex organic compound that integrates multiple functional groups, making it of significant interest in medicinal chemistry. This compound features a chromene core, a benzo[d]thiazole moiety, and pyridine substituents, suggesting potential biological activities, particularly in drug development and therapeutic applications.
The chemical structure and properties of the compound are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H20N2O5 |
| Molecular Weight | 416.4 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C24H20N2O5/c1-29... |
| InChI Key | GUBIXWMSHCOKAQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC4=CC=CC=C4OC3=O)OC |
The proposed mechanism of action for this compound involves interactions with various biological targets, including enzymes and receptors. It is hypothesized that the compound may modulate neurotransmitter systems, potentially leading to effects such as anticonvulsant activity or inhibition of acetylcholinesterase (AChE), which is critical in the treatment of neurodegenerative diseases like Alzheimer's.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that derivatives containing thiazole and chromene cores can inhibit cancer cell proliferation. The MTT assay has been utilized to evaluate the cytotoxic effects of these compounds against various cancer cell lines, including:
- MCF-7 (Human breast adenocarcinoma)
- A549 (Human lung adenocarcinoma)
- HT-29 (Human colorectal adenocarcinoma)
In a recent study, a related compound demonstrated an IC50 value of 9.54 µM against MCF-7 cells, indicating promising anticancer potential .
Acetylcholinesterase Inhibition
Compounds with a coumarin heterocyclic core coupled with thiazole have shown excellent AChE inhibitory activity. For example, one study reported an IC50 value of 2.7 µM for a similar compound against AChE, suggesting potential therapeutic applications for cognitive disorders .
Case Studies
- Synthesis and Evaluation : A series of benzothiazole derivatives were synthesized and evaluated for their anticancer activity. The compounds were tested using the MTT assay on several cancer cell lines, revealing varying degrees of cytotoxicity and selectivity towards cancerous cells compared to normal cells .
- In Silico Studies : Molecular docking studies have been employed to investigate the binding interactions between synthesized compounds and AChE. These studies provide insights into the structural requirements for biological activity and guide further optimization of lead compounds .
Q & A
Q. What are the standard synthetic routes for N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide?
The synthesis typically involves multi-step reactions starting with the preparation of the benzo[d]thiazole core. For example, coupling a benzo[d]thiazole intermediate with a chromene-carboxamide derivative under reflux conditions using solvents like dichloromethane or ethanol. Thionyl chloride (SOCl₂) is often employed to activate carboxylic acid intermediates, followed by nucleophilic substitution with pyridin-2-ylmethylamine. Reaction conditions such as temperature (60–100°C) and catalyst selection (e.g., triethylamine) are critical for achieving yields above 50% .
Q. How is the compound characterized to confirm structural integrity?
Characterization relies on spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ 160–180 ppm) .
- HPLC : Purity assessment (>95% purity is typical) using reverse-phase columns (C18) with acetonitrile/water gradients .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) .
Q. What functional groups contribute to its potential biological activity?
Key groups include:
- Benzo[d]thiazole moiety : Implicated in intercalation with DNA or enzyme inhibition .
- Chromene-2-one core : May interact with kinase domains via hydrogen bonding .
- Pyridinylmethyl group : Enhances solubility and cellular uptake .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve coupling efficiency in amide bond formation, while ethanol minimizes side reactions .
- Catalyst Screening : Bases like DBU (1,8-diazabicycloundec-7-ene) enhance nucleophilicity in SN2 reactions .
- Reaction Monitoring : TLC (Rf tracking) or in-line HPLC detects intermediates, enabling real-time adjustments .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Structural Analogues : Compare activity of derivatives (e.g., methyl vs. methoxy substitutions) to isolate pharmacophores .
- Dose-Response Curves : Use IC₅₀ values normalized to positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What computational methods predict its interactions with biological targets?
- Molecular Docking (AutoDock Vina) : Models binding to kinases (e.g., EGFR) by aligning the chromene-2-one core with ATP-binding pockets .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Analysis : Correlates substituent electronegativity with anti-proliferative activity .
Q. How to address challenges in spectral data interpretation (e.g., overlapping NMR signals)?
- 2D NMR (COSY, HSQC) : Resolves coupling between aromatic protons and adjacent carbons .
- Deuterated Solvents : Use DMSO-d₆ to sharpen peaks in crowded regions (δ 7.0–8.5 ppm) .
- Comparative Analysis : Match spectral data with structurally related compounds (e.g., chromene derivatives) .
Methodological Considerations
Q. What strategies mitigate degradation during storage?
- Lyophilization : Stabilizes the compound in powder form at -20°C .
- Light Sensitivity : Store in amber vials to prevent chromene ring photo-oxidation .
- Buffered Solutions : Use pH 7.4 PBS to avoid hydrolysis of the acetamide group .
Q. How to design structure-activity relationship (SAR) studies?
- Analog Synthesis : Modify substituents on the benzo[d]thiazole (e.g., Cl, OCH₃) and pyridine rings .
- Biological Screening : Test analogs against panels of enzymes (e.g., COX-2, topoisomerase II) .
- Pharmacokinetic Profiling : Assess logP (octanol/water) and plasma stability to prioritize candidates .
Q. What are best practices for validating synthetic intermediates?
- Isolation Techniques : Flash chromatography (silica gel, hexane/EtOAc gradients) purifies intermediates .
- Mid-Step HPLC : Ensures >90% purity before proceeding to subsequent reactions .
- Theoretical Yield Calculations : Adjust stoichiometry based on limiting reagents (e.g., pyridin-2-ylmethylamine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
